1,1-Dimethoxybutan-2-amine hydrochloride
Overview
Description
1,1-Dimethoxybutan-2-amine hydrochloride is an organic compound with the chemical formula C6H16ClNO2. It is a hydrochloride salt of 1,1-dimethoxybutan-2-amine, characterized by its oily appearance and room temperature stability . This compound is part of a broader class of amines, which are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethoxybutan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used to ensure the primary amine is the main product .
Another method involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions. This reaction typically requires the addition of concentrated hydrochloric acid in ethanol, followed by refluxing on a steam bath for a couple of hours .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as vacuum distillation, crystallization, and purification under inert atmospheres to prevent contamination and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxybutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: As an amine, it can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typical reducing agents.
Substitution Reagents: Alkyl halides and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions typically result in the formation of alkylated or sulfonylated amines .
Scientific Research Applications
1,1-Dimethoxybutan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex amine derivatives.
Biology: This compound can be used in the study of amine metabolism and the development of amine-based drugs.
Industry: It is utilized in the production of agrochemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,1-dimethoxybutan-2-amine hydrochloride involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It may also interact with enzymes and receptors in biological systems, influencing metabolic pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethoxyethan-2-amine hydrochloride
- 1,1-Dimethoxypropan-2-amine hydrochloride
- 1,1-Dimethoxyhexan-2-amine hydrochloride
Uniqueness
1,1-Dimethoxybutan-2-amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility characteristics, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
1,1-dimethoxybutan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2.ClH/c1-4-5(7)6(8-2)9-3;/h5-6H,4,7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOQGQLXRDLTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(OC)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795437-28-3 | |
Record name | 1,1-dimethoxybutan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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